![molecular formula C22H21N9O3 B10902370 2-[(E)-(2-{4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B10902370.png)
2-[(E)-(2-{4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-nitrobenzaldehyde 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that combines multiple functional groups, including aldehyde, nitro, hydroxy, pyrazole, and triazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-nitrobenzaldehyde 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps:
Preparation of 2-Hydroxy-5-nitrobenzaldehyde: This can be synthesized by nitration of salicylaldehyde using a mixture of nitric acid and sulfuric acid.
Formation of the Hydrazone: The aldehyde group of 2-Hydroxy-5-nitrobenzaldehyde reacts with hydrazine derivatives to form the hydrazone linkage.
Introduction of the Triazine Ring: The triazine ring is introduced through a nucleophilic substitution reaction involving cyanuric chloride and the appropriate amine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-hydroxy-5-nitrobenzoic acid.
Reduction: Formation of 2-hydroxy-5-aminobenzaldehyde.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
2-Hydroxy-5-nitrobenzaldehyde 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound involves interactions with various molecular targets:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis and function.
Anticancer Activity: Induces apoptosis in cancer cells by interacting with specific cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-nitrobenzaldehyde: A simpler compound with similar functional groups but lacking the triazine and pyrazole rings.
1-(4-Toluidino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine: Contains the triazine and pyrazole rings but lacks the aldehyde and nitro groups.
Properties
Molecular Formula |
C22H21N9O3 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
2-[(E)-[[4-(3,5-dimethylpyrazol-1-yl)-6-(4-methylanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4-nitrophenol |
InChI |
InChI=1S/C22H21N9O3/c1-13-4-6-17(7-5-13)24-20-25-21(27-22(26-20)30-15(3)10-14(2)29-30)28-23-12-16-11-18(31(33)34)8-9-19(16)32/h4-12,32H,1-3H3,(H2,24,25,26,27,28)/b23-12+ |
InChI Key |
NPBAUQVYCYBUFC-FSJBWODESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3C(=CC(=N3)C)C)N/N=C/C4=C(C=CC(=C4)[N+](=O)[O-])O |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3C(=CC(=N3)C)C)NN=CC4=C(C=CC(=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


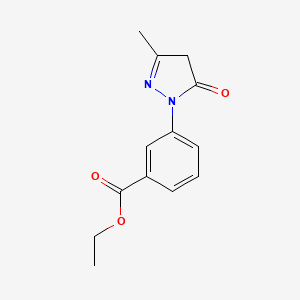
![1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-one](/img/structure/B10902296.png)
![3-{[(4-tert-butylphenyl)carbonyl]amino}-4-methoxy-N-phenylbenzamide](/img/structure/B10902302.png)
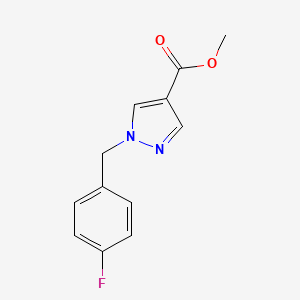
![ethyl 6-[(ethoxycarbonyl)oxy]-2,2,4-trimethylquinoline-1(2H)-carboxylate](/img/structure/B10902309.png)
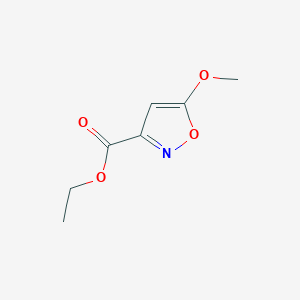
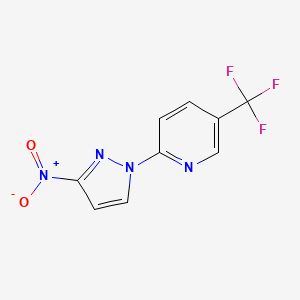
![1-{4-Amino-6-methyl-2-[5-methyl-4-(morpholin-4-yl)-2-phenylthieno[2,3-d]pyrimidin-6-yl]pyrimidin-5-yl}ethanone](/img/structure/B10902330.png)
![4-{[(E)-{3-[(2-chloro-4-nitrophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10902339.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B10902346.png)
![1-(2-[(2,5-Dimethylphenyl)amino]-4-methyl-1,3-thiazol-5-YL)ethanone](/img/structure/B10902352.png)
![5-[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10902359.png)
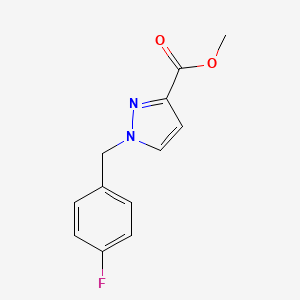
![N-(3,5-dichloropyridin-2-yl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10902366.png)
